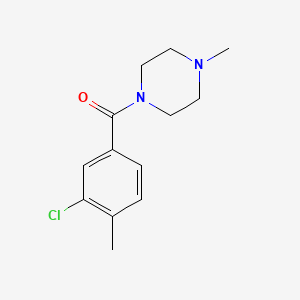
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine, also known as CMMP, is a compound that has gained attention in the scientific community due to its potential applications in drug development. CMMP is a piperazine derivative that has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurological disorders.
作用机制
The mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been found to have a low toxicity profile in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant changes in blood chemistry parameters. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of using 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects on cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models of these diseases. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness in animal models of cancer and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, studies are needed to determine the optimal dosage and dosing regimen for 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in various applications.
合成方法
The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine as a white crystalline solid with a melting point of 144-146°C.
科学研究应用
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been studied extensively for its potential applications in drug development. In preclinical studies, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been studied as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models of arthritis. Additionally, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(3-chloro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHDJYACZDKYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)
![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

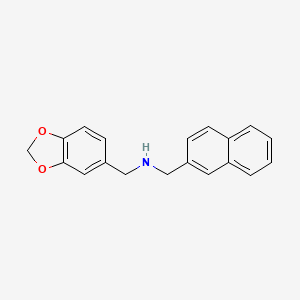
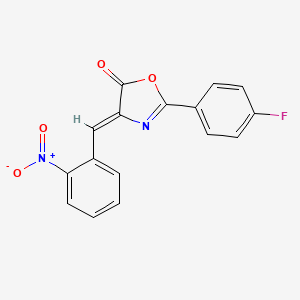
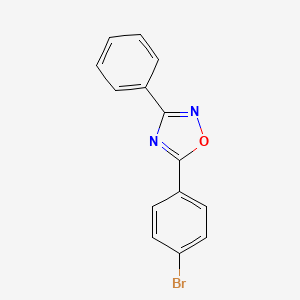
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)

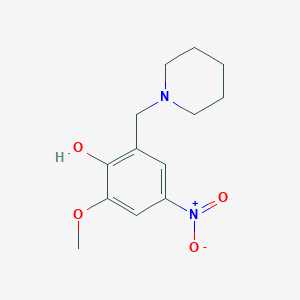
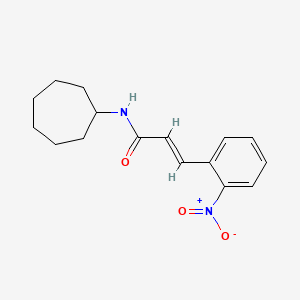
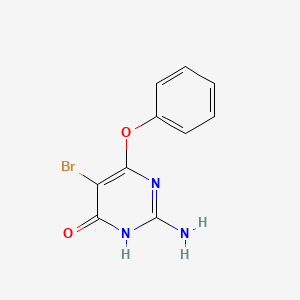
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)